Methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate
Description
Methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate is a chiral compound primarily recognized as a key intermediate in synthesizing the β-blocker (S)-esmolol, a short-acting cardioselective adrenergic receptor antagonist . Structurally, it features a propanoate ester backbone substituted with a 4-(3-chloro-2-hydroxypropoxy)phenyl group. The hydroxyl and chloro substituents on the propoxy chain contribute to its stereochemical specificity and biological activity. Its synthesis involves deprotonation of the phenol group in methyl 3-(4-hydroxyphenyl)propanoate, followed by reaction with epichlorohydrin to yield the racemic chlorohydrin intermediate, which is subsequently resolved to achieve high enantiomeric excess (97% ee for the (R)-isomer) . This compound’s utility in pharmaceutical synthesis underscores its importance in medicinal chemistry.
Properties
CAS No. |
112805-66-0 |
|---|---|
Molecular Formula |
C13H17ClO4 |
Molecular Weight |
272.72 g/mol |
IUPAC Name |
methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate |
InChI |
InChI=1S/C13H17ClO4/c1-17-13(16)7-4-10-2-5-12(6-3-10)18-9-11(15)8-14/h2-3,5-6,11,15H,4,7-9H2,1H3 |
InChI Key |
COKTUJHOESVJTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC(CCl)O |
Origin of Product |
United States |
Biological Activity
Methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate, with the molecular formula CHClO and CAS number 112805-66-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Structure and Synthesis
The compound features a propanoate group attached to a phenyl ring, which is further substituted with a chloro and hydroxypropoxy group. The presence of these functional groups is significant as they may influence the compound's reactivity and biological interactions. The synthesis typically involves multi-step organic techniques, requiring careful control of reaction conditions to achieve high yields and purity .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects, mechanisms of action, and safety profile.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The chloro-substituted hydroxypropoxy configuration may enhance its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.
Enzymatic Interactions
Studies have shown that the compound can interact with specific enzymes, potentially influencing metabolic pathways. For instance, its synthesis has been linked to enzymatic kinetic resolution processes, suggesting that it may act as a substrate or inhibitor in enzymatic reactions .
Case Study 1: Enzymatic Kinetic Resolution
In a study focused on the synthesis of enantiopure forms of this compound, researchers utilized lipase-catalyzed kinetic resolution. The results demonstrated high enantiomeric excesses (up to 98.73%) and conversion rates (50.02%) under optimized conditions. This highlights the compound's potential utility in chiral synthesis applications .
Case Study 2: Comparative Analysis with Similar Compounds
A comparative analysis was performed with structurally similar compounds to assess their biological activities. The following table summarizes key findings:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(4-hydroxyphenyl)propanoate | Hydroxyl group on phenyl | Known for its role as a nitrification inhibitor |
| Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate | Multiple hydroxyl groups | Potentially exhibits enhanced antioxidant activity |
| Methyl 3-[4-(4-fluorophenoxy)piperidin-1-yl]-2-hydroxypropoxy | Piperidine ring present | May have distinct pharmacological properties |
This comparison indicates that this compound could possess unique biological activities due to its specific structural features.
Safety and Toxicology
While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary studies suggest that compounds with similar structures can exhibit cytotoxic effects at higher concentrations; thus, further toxicological assessments are warranted to determine safe dosage levels for potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Chloro Substituents: The target compound and the pyridine-based analogue () both feature chloro groups, which enhance electrophilicity and influence binding interactions. However, the trifluoromethyl group in the latter increases lipophilicity and metabolic stability, a trait absent in the target compound . In contrast, 2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid () positions the chloro group on a benzyl moiety, reducing steric hindrance compared to the hydroxypropoxy-linked chloro group in the target compound .
Hydroxypropoxy vs. Methoxy/Pyridine: The hydroxypropoxy chain in the target compound enables hydrogen bonding, critical for its role in esmolol’s β-adrenergic receptor affinity . Methoxy groups (e.g., in 3-(4-Methoxyphenyl)pyrazole) enhance lipophilicity but lack hydrogen-bonding capacity, limiting their utility in polar biological interactions .
Stereochemical Considerations :
- The (R)-configuration of the target compound is essential for its biological activity in esmolol synthesis, whereas the (S)-configured pyridine analogue () may exhibit divergent receptor interactions due to spatial arrangement .
Physicochemical Properties
- Polarity : The hydroxypropoxy group increases hydrophilicity in the target compound compared to trifluoromethyl- or methoxy-substituted analogues.
- Steric Effects : The bulky hydroxypropoxy chain may reduce membrane permeability relative to smaller substituents like methoxy.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification and substitution reactions. For example, coupling a chlorohydroxypropoxy intermediate with a phenylpropanoate precursor using reagents like diisopropylcarbodiimide (DIC) under anhydrous conditions. Solvent choice (e.g., dimethylformamide) and temperature control (0–25°C) are critical to avoid side reactions like hydrolysis of the ester group. Reaction monitoring via TLC or HPLC (retention time ~0.90 minutes under SQD-FA05 conditions) ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the ester and chloro-hydroxypropoxy groups. For example, NMR would show characteristic peaks for the methoxy group (~3.6 ppm) and aromatic protons (~6.8–7.2 ppm). LCMS (m/z 450 [M+HO]) and FTIR (C=O stretch ~1730 cm) validate molecular weight and functional groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use engineering controls (fume hoods) to limit airborne exposure. Wear nitrile gloves and safety goggles. Emergency showers and eyewash stations must be accessible. Avoid skin contact by wearing lab coats, and decontaminate surfaces with ethanol. Follow protocols for hazardous waste disposal, as chlorinated intermediates may persist in the environment .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of the chloro-hydroxypropoxy group during synthesis?
- Methodological Answer : Use computational modeling (e.g., DFT calculations) to predict steric and electronic effects at the phenyl ring. Experimentally, vary reaction solvents (polar aprotic vs. nonpolar) and catalysts (e.g., DMAP) to favor para-substitution. Monitor outcomes via HPLC-MS to quantify regioselective vs. byproduct formation .
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
- Methodological Answer : Perform meta-analyses of SAR studies on phenoxyacetic acid derivatives (e.g., trifluoromethyl or fluoro analogs). Use standardized assays (e.g., enzyme inhibition or cell viability tests) under controlled conditions (pH 7.4, 37°C). Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. in vitro activity) .
Q. How should impurity profiling be conducted for this compound in pharmaceutical formulations?
- Methodological Answer : Employ HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) to separate impurities like unreacted chlorophenyl intermediates. Compare retention times and MS/MS fragmentation patterns to reference standards (e.g., EP impurity guidelines). Quantify limits using ICH Q3A/B thresholds (<0.1% for unknown impurities) .
Q. What computational tools predict the metabolic stability of this compound?
- Methodological Answer : Use in silico platforms like SwissADME or ADMET Predictor™ to estimate metabolic sites (e.g., ester hydrolysis by esterases). Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) and LC-HRMS to identify phase I/II metabolites .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
